molecular formula C16H16Cl3N B1671864 Indatraline hydrochloride CAS No. 96850-13-4

Indatraline hydrochloride

Cat. No.: B1671864
CAS No.: 96850-13-4
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-MELYUZJYSA-N
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Description

Indatraline hydrochloride, also known as Lu 19-005, is a non-selective monoamine transporter inhibitor. It blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, exhibiting similar efficacy to cocaine. This compound is primarily used in research settings to study its potential as an antidepressive agent and its effects on cocaine addiction .

Mechanism of Action

Target of Action

Indatraline hydrochloride, also known as Lu 19-005, is a non-selective monoamine transporter inhibitor . It primarily targets the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (5-HT, SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain .

Mode of Action

This compound interacts with its targets by blocking the reuptake of dopamine, norepinephrine, and serotonin . This blocking action is similar in efficacy to cocaine . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .

Biochemical Pathways

It is known that the compound affects the monoamine neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin . By blocking the reuptake of these neurotransmitters, this compound can influence various downstream effects related to mood, cognition, and behavior .

Pharmacokinetics

It is known that the compound has a slower onset and a longer duration of action compared to cocaine . This suggests that this compound may have different bioavailability and metabolic profiles compared to other monoamine reuptake inhibitors.

Result of Action

The primary result of this compound’s action is the increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular levels, potentially influencing mood, cognition, and behavior . Additionally, this compound has been shown to induce autophagy while simultaneously inhibiting cell proliferation .

Preparation Methods

Chemical Reactions Analysis

Indatraline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine(III), N-methylbenzylamine, and mesylates. The major products formed from these reactions are intermediates that lead to the final this compound compound.

Scientific Research Applications

Indatraline hydrochloride has several scientific research applications:

Properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICQDZXGZOVTEF-MELYUZJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042631
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96850-13-4
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indatraline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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